Product packaging for (9E)-2,3,16-trihydroxy-18-methoxy-12-methyl-6,13-dioxatricyclo[13.4.0.05,7]nonadeca-1(15),9,16,18-tetraene-8,14-dione(Cat. No.:CAS No. 76958-67-3)

(9E)-2,3,16-trihydroxy-18-methoxy-12-methyl-6,13-dioxatricyclo[13.4.0.05,7]nonadeca-1(15),9,16,18-tetraene-8,14-dione

Cat. No.: B1674129
CAS No.: 76958-67-3
M. Wt: 378.4 g/mol
InChI Key: HDZUUVQEDFZKAX-HWKANZROSA-N
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Description

Classification as a Resorcylic Acid Lactone Polyketide

Hypothemycin is classified as a resorcylic acid lactone (RAL) polyketide. delta-f.comrakliga.humrc.ac.ukscbt.comnih.gov Resorcylic acid lactones are a family of fungal polyketides that structurally feature a β-resorcylic acid unit, typically 2,4-dihydroxybenzoic acid, incorporated into a macrolactone ring. Hypothemycin specifically contains a 14-membered lactone ring. nih.gov

The biosynthesis of hypothemycin, characteristic of polyketides, involves the assembly of its carbon framework through iterative polyketide synthases (PKSs). mrc.ac.uk Studies have indicated the involvement of two specific iterative PKSs, Hpm8 (highly reducing) and Hpm3 (nonreducing), in the biosynthesis of the hypothemycin backbone in Hypomyces subiculosus. mrc.ac.uk This biosynthetic process is similar to that observed for other RAL-type polyketides like zearalenone, where a reducing PKS transfers its product to a non-reducing PKS to complete the synthesis.

Historical Context of Discovery and Initial Characterization

Hypothemycin was first isolated in 1980. The initial source of isolation is reported to be fungal species, with Hypomyces trichothecoides delta-f.comrakliga.huscbt.comnih.gov and Hypomyces subiculosus mrc.ac.uk both cited as origins. The chemical structure and stereochemistry of hypothemycin were later revised in 1993. rakliga.huscbt.com

Initial characterization revealed that hypothemycin possessed antifungal activity. mrc.ac.uknih.gov Early research also demonstrated its antiproliferative activity against certain human cancer cell lines in vitro and its ability to inhibit tumor growth in vivo. At the time of these early findings, the precise molecular mechanisms underlying its antitumor effects, such as the suppression of Ras-inducible gene expression, were not fully elucidated.

Subsequent detailed research findings have significantly expanded the understanding of hypothemycin's biological activities, particularly its role as a kinase inhibitor. Hypothemycin has been identified as a potent inhibitor of various protein kinases, including MEK, ERK, PDGFR, VEGFR, and FLT-3. delta-f.comrakliga.humrc.ac.ukscbt.com Its mechanism of action involves covalent binding to a conserved cysteine residue within the ATP-binding domain of these target kinases. mrc.ac.uk This covalent inactivation mechanism has been a key area of study, with structural analyses, including the crystal structure of ERK-2 bound to hypothemycin, providing insights into this interaction.

Further research has explored its activity against specific biological targets and in various biological contexts. For example, hypothemycin has demonstrated activity against the pathogenic fungi Peronophythora litchii. rakliga.huscbt.com It has also been investigated for its effects on Trypanosoma brucei, the parasite responsible for African sleeping sickness, showing trypanocidal activity in both cell culture and mouse models. delta-f.com

Detailed research findings on the inhibitory activity of hypothemycin against various kinases and cancer cell lines have been reported. The following tables summarize some of these findings:

Table 1: Hypothemycin Kinase Inhibition Data

Kinase TargetInhibition Metric (Ki or IC50)ValueReference
MEKIC5015 nM rakliga.huscbt.com
MEK1/MEK2Ki17/38 nM delta-f.com
VEGFR2/VEGFR1Ki10/70 nM delta-f.com
FLT-3Ki90 nM delta-f.com
PDGFRβ/PDGFRαKi900 nM/1.5 μM delta-f.com
ERK1/ERK2Ki8.4/2.4 μM delta-f.com
TAK1IC5033 nM scbt.com

Table 2: Hypothemycin Inhibition of Cancer Cell Lines (Selected Examples)

Cell LineMutationIC50 ValueReference
EOL1 (eosinophilic cells)FIP1L1-PDGFRα0.4 nM delta-f.com
MV-4-11 (acute myeloid leukemia)FLT3-ITD6 nM delta-f.com
COLO829 (melanoma)BRAF V600E50 nM delta-f.com
HUVECVEGFR70 nM delta-f.com
P815 (mastocytoma)c-KIT D814Y370 nM delta-f.com
A459 (non-small cell lung cancer)KRAS6.0 μM delta-f.com
SKOV-3 (ovarian)HER27.0 μM delta-f.com
HT29 (B-RAF V600E mutant)B-RAF V600E20 nM
COLO829 (B-RAF V600E mutant)B-RAF V600E10 nM
A549 (non-B-RAF mutant)Not specified300 nM
SKOV3 (non-B-RAF mutant)Not specified600 nM

*Values for P-ERK1/2 depletion.

The stability of the covalent adduct formed between hypothemycin and kinases like ERK2 has also been characterized, showing a relatively slow dissociation rate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76958-67-3

Molecular Formula

C19H22O8

Molecular Weight

378.4 g/mol

IUPAC Name

(9E)-2,3,16-trihydroxy-18-methoxy-12-methyl-6,13-dioxatricyclo[13.4.0.05,7]nonadeca-1(15),9,16,18-tetraene-8,14-dione

InChI

InChI=1S/C19H22O8/c1-9-4-3-5-12(20)18-15(27-18)8-14(22)17(23)11-6-10(25-2)7-13(21)16(11)19(24)26-9/h3,5-7,9,14-15,17-18,21-23H,4,8H2,1-2H3/b5-3+

InChI Key

HDZUUVQEDFZKAX-HWKANZROSA-N

Isomeric SMILES

CC1C/C=C/C(=O)C2C(O2)CC(C(C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O

Canonical SMILES

CC1CC=CC(=O)C2C(O2)CC(C(C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O

Appearance

Solid powder

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hypothemycin, NSC 354462

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Hypothemycin

Fungal Bioprospecting and Source Organisms

The discovery and isolation of hypothemycin are often the result of fungal bioprospecting efforts aimed at identifying novel bioactive compounds from natural sources. scirp.org Several fungal species have been identified as producers of hypothemycin.

Hypomyces trichothecoides

Hypomyces trichothecoides was one of the initial fungal sources from which hypothemycin was isolated. caymanchem.comebi.ac.uknih.govcapes.gov.br It was originally identified as an antifungal metabolite produced by this fungus. ebi.ac.uknih.govcapes.gov.br

Hypomyces subiculosus

Hypomyces subiculosus is another fungal species known to produce hypothemycin. scirp.orgacs.orgebi.ac.ukacs.orgnih.gov Research has also led to the isolation of new hypothemycin analogues from strains of H. subiculosus. acs.orgacs.orgnih.gov Studies involving H. subiculosus have also contributed to understanding the biosynthesis of hypothemycin, identifying gene clusters involved in its production. ebi.ac.ukasm.orgresearchgate.netnih.gov

Phoma tricothecoides

Hypothemycin has also been reported to be isolated from Phoma tricothecoides. caymanchem.com This fungus is recognized as a source of this resorcylic acid lactone polyketide. caymanchem.com

Coriolus versicolor

Coriolus versicolor, also known as Trametes versicolor, is another fungal source of hypothemycin. scirp.orgacs.orgcancer.govsemanticscholar.org A cytotoxic 14-membered resorcylic macrolide isolated from C. versicolor was found to be identical to hypothemycin. researchgate.netsemanticscholar.org

Aigialus parvus

The marine mangrove fungus Aigialus parvus BCC 5311 has been identified as a producer of hypothemycin. scirp.orgacs.orgnih.govacs.orghud.ac.uk Hypothemycin is often the major secondary metabolite isolated from this fungus, alongside other related resorcylic macrolides like aigialomycins. scirp.orgnih.govacs.org Studies have investigated the influence of cultural conditions on the production and diversification of hypothemycin and its derivatives in A. parvus. scirp.org

Table 1: Fungal Sources of Hypothemycin

Fungal SpeciesReference(s)
Hypomyces trichothecoides caymanchem.comebi.ac.uknih.govcapes.gov.brnetascientific.com
Hypomyces subiculosus scirp.orgacs.orgebi.ac.ukacs.orgnih.gov
Phoma tricothecoides caymanchem.com
Coriolus versicolor scirp.orgacs.orgcancer.govsemanticscholar.org
Aigialus parvus scirp.orgacs.orgnih.govacs.orghud.ac.uk

Advanced Isolation and Purification Techniques for Hypothemycin

The isolation and purification of hypothemycin from fungal cultures typically involve a combination of extraction and chromatographic techniques. Activity-guided fractionation is a common approach, where fractions are tested for biological activity to guide the purification process. acs.orgthieme-connect.com

Detailed research findings highlight various methods used for isolation and purification:

Extraction: Secondary metabolites are commonly extracted from fungal cultures using organic solvent mixtures, such as chloroform:methanol. researchgate.net

Chromatography: Various chromatographic methods are employed, including:

High-Performance Liquid Chromatography (HPLC) is used for analysis and purification, often with specific columns like Sugar-Pak or Inertsil ODS-3. scirp.orgasm.org Different mobile phases, such as water or acetonitrile (B52724) gradients with acetic acid, are utilized depending on the separation needs. scirp.orgasm.org

Flash chromatography has been used for fractionation of fungal extracts. researchgate.net

Column chromatography using sorbents like BakerBond C18 has been applied for purification. asm.org

Other Techniques: Techniques such as liquid-liquid partitioning and centrifugation with resuspension in organic solvents have also been employed in the purification process, particularly for scaling up production. researchgate.netresearchgate.net Protein purification techniques like Ni-NTA agarose (B213101) resin chromatography have been used in studies involving recombinant enzymes related to hypothemycin biosynthesis. escholarship.orgelifesciences.org

Spectroscopic Methods: Structural elucidation and confirmation of isolated compounds are performed using spectroscopic methods, including NMR, MS, IR, and UV. acs.orgnih.govacs.orgthieme-connect.com X-ray crystallographic analysis has also been used to determine structures and absolute configurations. acs.orgnih.govacs.org

Optimization of cultural conditions can significantly influence the yield of hypothemycin. For instance, studies with Aigialus parvus have shown that specific carbon and nitrogen sources, such as soluble starch and yeast extract, can enhance hypothemycin production. scirp.org The initial pH of the culture medium has also been identified as an important factor affecting the production of hypothemycin and its derivatives. scirp.org

Table 2: Examples of Isolation and Purification Techniques

TechniqueApplication in Hypothemycin Isolation/PurificationReference(s)
Organic Solvent ExtractionExtraction of secondary metabolites from cultures researchgate.net
HPLCAnalysis and purification scirp.orgasm.org
Flash ChromatographyFractionation of fungal extracts researchgate.net
Column Chromatography (C18)Purification asm.org
Liquid-Liquid PartitioningPurification process researchgate.net
Centrifugation/ResuspensionPurification, including gram-scale production researchgate.netresearchgate.net
Ni-NTA Agarose ChromatographyPurification of related proteins escholarship.orgelifesciences.org
Spectroscopic Methods (NMR, MS, IR, UV)Structural elucidation and confirmation acs.orgnih.govacs.orgthieme-connect.com
X-ray CrystallographyStructural and absolute configuration determination acs.orgnih.govacs.org

Studies on the biosynthesis of hypothemycin in Hypomyces subiculosus have provided insights into the enzymatic steps involved, including the action of polyketide synthases (PKSs), O-methyltransferases, monooxygenases, and glutathione (B108866) S-transferases. ebi.ac.ukasm.orgresearchgate.netuniprot.org These findings contribute to a deeper understanding of how hypothemycin is naturally produced by these fungi.

Optimization of Microbial Cultivation Conditions for Hypothemycin Production

Studies on Aigialus parvus BCC 5311 have demonstrated the impact of various cultural conditions on hypothemycin production. scirp.orgscirp.org

Influence of Carbon Sources on Hypothemycin Biosynthesis

The choice of carbon source in the culture medium significantly affects both biomass production and hypothemycin yield. In Aigialus parvus BCC 5311, soluble starch has been identified as a favorable carbon source for both biomass and hypothemycin production. scirp.orgscirp.org While glucose can support the production of certain hypothemycin derivatives, soluble starch showed better results for hypothemycin itself. scirp.org

The following table illustrates the influence of different carbon sources on biomass and hypothemycin production in Aigialus parvus BCC 5311:

Carbon SourceBiomass Yield (g/L)Hypothemycin Production (mg/L)
Soluble Starch9.7 ± 0.817.1 ± 0.9
Glucose-8.0 ± 0.1 (Aigialomycin A)
Lactose--
Carboxy methyl-cellulose (CMC)--

Note: Data for glucose, lactose, and CMC for hypothemycin production were not explicitly provided as highest production, but soluble starch and yeast extract combination yielded the highest hypothemycin. Glucose is listed for its effect on a derivative. scirp.org

Influence of Nitrogen Sources on Hypothemycin Biosynthesis

Nitrogen sources also play a critical role in the biosynthesis of hypothemycin. For Aigialus parvus BCC 5311, yeast extract has been shown to be the most effective nitrogen source for hypothemycin production when combined with soluble starch as the carbon source. scirp.orgscirp.org Other nitrogen sources like ammonium (B1175870) sulfate, fish meal, and casamino acid (CASA) have also been tested, with CASA yielding high biomass but yeast extract being superior for hypothemycin production. researchgate.netscirp.org

An interaction between yeast extract concentration and vitamin level has been observed, where a lower concentration of yeast extract (1 g/L) combined with a high level of vitamins (3 mL/L) resulted in a greater hypothemycin yield. scirp.org

Role of pH in Hypothemycin Yield

The initial pH of the culture medium is a significant factor affecting the production of hypothemycin and its derivatives. scirp.orgscirp.org Studies indicate that the initial pH is the most important factor influencing the production of hypothemycin and related compounds in Aigialus parvus BCC 5311. scirp.org An initial pH of 5.0 has been identified as optimal for maximizing hypothemycin concentration. scirp.org While a high initial pH of 7.0 positively affected biomass production, it was not optimal for hypothemycin yield. scirp.org

The effect of initial pH on hypothemycin production highlights the importance of this parameter in optimizing fermentation conditions. researchgate.netscirp.org

Biosynthetic Pathways and Enzymology of Hypothemycin

Iterative Polyketide Synthase (PKS) Systems in Hypothemycin Biosynthesis

The core polyketide structure of hypothemycin is assembled by a collaborating system of two iterative type I polyketide synthases: a highly reducing PKS, Hpm8, and a non-reducing PKS, Hpm3. nih.govebi.ac.ukacs.orgresearchgate.netacs.org This tandem PKS system is characteristic of the biosynthesis of several resorcylic acid lactones, including zearalenone. nih.govescholarship.org

Functional Characterization of Highly Reducing PKSs (e.g., Hpm8)

Hpm8 is classified as a highly reducing PKS (HR-PKS). nih.govebi.ac.ukacs.orgresearchgate.netescholarship.orguniprot.org HR-PKSs are characterized by the presence and iterative use of reductive domains, including ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), which can fully reduce β-keto intermediates to methylene (B1212753) groups. escholarship.orgscispace.com Hpm8 is responsible for synthesizing a reduced hexaketide intermediate. nih.govacs.orgescholarship.orguniprot.orgrsc.orgacs.orguniprot.org This hexaketide features two alcohol groups at specific positions (C-13 and C-17 in the hexaketide numbering, corresponding to the diketide and tetraketide stages of synthesis by Hpm8). rsc.org Research has shown unusual stereoselectivity in the KR domain of Hpm8, particularly at the diketide stage, resulting in an S-configured alcohol at C-17, which was unexpected based on typical KR behavior. rsc.org In vitro assays with purified Hpm8 and synthetic substrates have been used to probe the programming and stereoselectivity of its KR domain. acs.orgrsc.orgacs.org In the absence of its partner Hpm3, Hpm8 has been observed to produce truncated pyrone products instead of the expected hexaketide, indicating the importance of the interaction between the two PKSs for proper product formation. nih.govacs.orgresearchgate.net

Hpm8 possesses a domain organization typical of HR-PKSs, including Ketosynthase (KS), Malonyl-CoA:ACP acyltransferase (MAT), Dehydratase (DH), Enoylreductase (ER), Ketoreductase (KR), and Acyl-carrier protein (ACP) domains. nih.gov

Functional Characterization of Non-reducing PKSs (e.g., Hpm3)

Hpm3 is a non-reducing PKS (NR-PKS). nih.govebi.ac.ukacs.orgresearchgate.netescholarship.orguniprot.org Unlike HR-PKSs, NR-PKSs typically lack reductive domains and produce aromatic polyketide products through regioselective cyclization and aromatization. escholarship.orgfrontiersin.orgnih.gov Hpm3 accepts the reduced hexaketide starter unit produced by Hpm8. nih.govacs.orgescholarship.orguniprot.orgacs.orguniprot.org It then catalyzes three further chain extensions using malonyl-CoA, followed by regioselective cyclization and macrolactonization to form the advanced intermediate, trans-7',8'-dehydrozearalenol (DHZ). nih.govacs.orgescholarship.orgrsc.orgacs.orguniprot.org Hpm3 contains domains such as Starter-unit:ACP transacylase (SAT), KS, MAT, Product Template (PT), ACP, and Thioesterase (TE). nih.gov The TE domain is responsible for the macrolactone ring closure. frontiersin.org Hpm3 cannot initiate polyketide synthesis from malonyl-CoA alone; it requires the hexaketide intermediate from Hpm8. nih.govacs.orgresearchgate.net

Cooperative Mechanisms between Distinct PKSs

The biosynthesis of the hypothemycin polyketide backbone exemplifies a cooperative mechanism between two distinct iterative PKSs. Hpm8 synthesizes a partially processed hexaketide, which is then transferred to Hpm3 for further elongation and cyclization. nih.govacs.orgescholarship.orgacs.orguniprot.org This transfer is facilitated by the SAT domain of Hpm3, which is critical for the crosstalk between the two enzymes. nih.govacs.orgresearchgate.net The rate of biosynthesis of the intermediate DHZ is determined by the rate of hexaketide formation by Hpm8. nih.govacs.orgresearchgate.net This cooperative model, where an HR-PKS produces a starter unit for an NR-PKS, is also observed in the biosynthesis of other resorcylic acid lactones and related compounds. nih.govacs.org Heterologous co-expression of both hpm3 and hpm8 genes in yeast has successfully reconstituted the production of trans-7',8'-dehydrozearalenol (DHZ), whereas expression of either gene alone did not yield this product. nih.govnih.govresearchgate.netresearchgate.netuniprot.org This provides strong evidence for their collaborative function.

Data Table: Hypothemycin PKSs and their Roles

PKSTypeRole in BiosynthesisKey Intermediate Produced
Hpm8Highly ReducingSynthesizes a reduced hexaketide starter unit.Reduced hexaketide
Hpm3Non-reducingAccepts hexaketide from Hpm8, extends it to a nonaketide, catalyzes cyclization and macrolactonization.trans-7',8'-dehydrozearalenol (DHZ) nih.govacs.orgescholarship.orgacs.orguniprot.org

Post-Polyketide Synthase Enzymatic Modifications in Hypothemycin Assembly

Following the formation of the macrolactone intermediate, trans-7',8'-dehydrozearalenol (DHZ), a series of post-PKS enzymatic modifications are required to convert it into hypothemycin. These modifications include methylation, epoxidation, and hydroxylation. nih.gov The enzymes involved in these steps appear to have some substrate tolerance, suggesting that these reactions can occur in various orders. uniprot.orgresearchgate.netuniprot.org

O-Methyltransferase Activity (e.g., Hpm5)

Hpm5 is an O-methyltransferase (OMT) involved in hypothemycin biosynthesis. nih.govresearchgate.netuniprot.orgresearchgate.netuniprot.org OMTs catalyze the transfer of a methyl group to an oxygen atom, typically on a hydroxyl group. Hpm5 is responsible for the methylation of the C-4 hydroxyl group of the intermediate DHZ. nih.govacs.org This methylation results in the formation of 5-O-methyl-DHZ, an intermediate in the pathway to hypothemycin. acs.org In vitro studies with Hpm5 have shown that it can methylate various substrates lacking a 4-O-methyl group, indicating some substrate flexibility. nih.govresearchgate.netuniprot.org Hpm5 has been characterized as having an O-methyltransferase domain (Pfam: PF00891). researchgate.netresearchgate.net

FAD-binding Monooxygenase Activity (e.g., Hpm7)

Hpm7 is a FAD-binding monooxygenase (FMO) that plays a role in the post-PKS modification of the hypothemycin precursor. nih.govresearchgate.netuniprot.orgresearchgate.netuniprot.org Monooxygenases incorporate one atom of molecular oxygen into their substrate. Hpm7 is involved in the epoxidation of the 1',2' double bond in the hypothemycin pathway intermediates. nih.govresearchgate.netuniprot.orguniprot.org This epoxidation is a crucial step in forming the epoxide ring present in the final hypothemycin structure. Like Hpm5, Hpm7 has demonstrated wide substrate tolerance in vitro, being able to epoxidate substrates with a 1',2' double bond. nih.govuniprot.orgresearchgate.netuniprot.orgresearchgate.netuniprot.org FAD-binding monooxygenases are a diverse group of enzymes involved in various metabolic processes, including the biosynthesis of secondary metabolites, often catalyzing hydroxylation, epoxidation, or halogenation reactions. mdpi.com

Data Table: Key Post-PKS Modification Enzymes

EnzymeTypeCatalyzed Reaction(s)Putative Substrate(s)
Hpm5O-methyltransferaseMethylation of C-4 hydroxyl group.DHZ and related intermediates lacking 4-O-methyl. nih.govresearchgate.netuniprot.orgacs.org
Hpm7FAD-binding monooxygenaseEpoxidation of the 1',2' double bond.Intermediates with a 1',2' double bond. nih.govresearchgate.netuniprot.orguniprot.org
Hpm1Cytochrome P450 monooxygenaseHydroxylation (at C-4' and C-5'). nih.govDHZ and subsequent intermediates. nih.gov
Hpm9FAD-linked oxidoreductaseOxidation of C-6' hydroxyl to a ketone (presumably). uniprot.orguniprot.orgIntermediate with a C-6' hydroxyl. uniprot.orguniprot.org
Hpm2Glutathione (B108866) S-transferaseCis-trans isomerization of the 7',8' double bond. nih.govuniprot.orgresearchgate.netuniprot.orguniprot.orgIntermediate with a 7',8' double bond. nih.govuniprot.orgresearchgate.netuniprot.orguniprot.org

Cytochrome P450 Monooxygenase Activity (e.g., Hpm1)

Cytochrome P450 monooxygenases play a crucial role in introducing hydroxyl groups and epoxides into polyketide structures. In the context of hypothemycin biosynthesis, the cytochrome P450 enzyme Hpm1 is involved in the conversion of trans-7',8'-dehydrozearalenol (DHZ) to aigialomycin C. uniprot.orguniprot.orgresearchgate.netuniprot.org This hydroxylation step is one of the post-PKS modifications that transforms the initial polyketide product into more complex intermediates. Heterologous expression studies have demonstrated that the expression of cytochrome P450, along with other enzymes like O-methyltransferase (OMT) and flavin-dependent monooxygenase (FMO), leads to the hydroxylation of DHZ. researchgate.netuniprot.orgnih.govasm.org

Glutathione S-transferase Mediated Isomerization

Another important enzymatic step in hypothemycin biosynthesis is the isomerization of the 7',8' double bond. This reaction is catalyzed by a glutathione S-transferase (GST), specifically Hpm2. researchgate.netuniprot.orguniprot.orgnih.govnih.govasm.orgnih.gov Hpm2 catalyzes the cis-trans isomerization of the 7',8' double bond of hypothemycin. researchgate.netuniprot.orgnih.govasm.org While Hpm2 can catalyze this isomerization, the equilibrium in vitro favors the trans isomer (aigialomycin A) over the cis isomer (hypothemycin), with a reported mixture comprising 85% trans and 15% cis products. nih.gov The precise mechanism by which the equilibrium is shifted towards the cis configuration in the final product, hypothemycin, in vivo is not fully established, but it may be coupled with other modifications like C-4' hydroxylation or influenced by transporters that preferentially export the cis isomer. asm.org

Identification and Elucidation of Biosynthetic Intermediates

The biosynthetic pathway of hypothemycin involves a series of intermediates, starting from the polyketide backbone synthesized by the PKSs and undergoing subsequent enzymatic modifications. Identifying and characterizing these intermediates has been crucial for understanding the complete pathway. Studies utilizing techniques such as LC-MS have helped in detecting these metabolites. researchgate.net

Role of 7',8'-Dehydrozearalenol in Hypothemycin Pathway

Trans-7',8'-dehydrozearalenol (DHZ) is a key intermediate in the biosynthesis of hypothemycin. researchgate.netuniprot.orgnih.govresearchgate.netuniprot.orgacs.orguniprot.org It is the product of the collaborative action of the two polyketide synthases, Hpm8 and Hpm3. researchgate.netuniprot.orgnih.govresearchgate.netuniprot.orgacs.orguniprot.org Hpm8 synthesizes a reduced hexaketide intermediate, which is then transferred to Hpm3. uniprot.orgnih.govaiche.orgacs.orguniprot.org Hpm3 extends this intermediate to a nonaketide, followed by regioselective cyclization and macrolactonization to yield DHZ. uniprot.orgnih.govuniprot.org The formation of DHZ with a trans double bond at the 7',8' position is a critical step before further modifications occur. nih.govasm.org

Conversion Pathways to Aigialomycin C and Other Precursors

Following the formation of DHZ, a series of post-PKS modifications lead to the production of hypothemycin and related derivatives, such as aigialomycin C. The conversion of DHZ to aigialomycin C involves the action of several enzymes, including the O-methyltransferase Hpm5, the FAD-binding monooxygenase Hpm7, and the cytochrome P450 monooxygenase Hpm1. uniprot.orguniprot.orgresearchgate.netuniprot.orguniprot.org Research suggests that these reactions can likely occur in any order due to the wide substrate tolerance of Hpm5 and Hpm7. uniprot.orguniprot.orguniprot.orguniprot.org While the steps leading to aigialomycin C from DHZ are relatively well-understood, the subsequent steps from aigialomycin C to hypothemycin are less clearly established. uniprot.orguniprot.orgasm.orguniprot.org Other potential steps include the oxidation of the C-6' hydroxyl to a ketone, possibly catalyzed by the FAD-linked oxidoreductase Hpm9. uniprot.orguniprot.orgasm.orguniprot.org This oxidation is significant as the resulting enone can react with glutathione. uniprot.orguniprot.orgasm.orguniprot.org The isomerization of the 7',8' double bond by Hpm2 also occurs during these post-PKS modifications. researchgate.netuniprot.orguniprot.orgnih.govnih.govasm.orgnih.gov Studies on Aigialus parvus, another producer of hypothemycin and its derivatives (aigialomycin A-D, aigialone, and aigialospirol), indicate that cultural conditions can influence the diversity of these derivatives, although the exact synthesis and transition mechanisms remain under investigation. scirp.org

Genetic Engineering and Heterologous Expression for Biosynthetic Studies

Genetic engineering and heterologous expression have been invaluable tools for studying the biosynthesis of hypothemycin, particularly in overcoming the difficulties associated with genetic manipulation in the native producer organism, Hypomyces subiculosus. researchgate.netnih.govnih.govasm.org By expressing the genes from the hypothemycin biosynthetic cluster in a more amenable host, such as Saccharomyces cerevisiae (yeast), researchers have been able to characterize the functions of individual enzymes and reconstitute parts of the biosynthetic pathway in vitro. researchgate.netnih.govaiche.orgresearchgate.netacs.orguniprot.orgnih.govnih.govasm.orgacs.org For instance, co-expression of the two PKS genes, hpm8 and hpm3, in yeast resulted in the production of trans-7',8'-dehydrozearalenol (DHZ). researchgate.netnih.govaiche.orgresearchgate.netacs.orguniprot.orgnih.govasm.org Further co-expression of genes encoding tailoring enzymes like OMT, FMO, and cytochrome P450 allowed for the observation of subsequent methylation, epoxidation, and hydroxylation reactions on DHZ. researchgate.netuniprot.orgnih.govasm.org This approach has been critical for elucidating the roles of specific enzymes and the order of post-PKS modifications in the hypothemycin pathway. researchgate.netnih.govnih.govasm.org Heterologous expression in yeast has also been used to study the cooperation between the two PKSs and the transfer of intermediates between them. researchgate.netnih.govaiche.org

Chemical Synthesis Strategies for Hypothemycin and Its Analogues

Total Synthesis Approaches to the Hypothemycin Core Structure

Total synthesis of hypothemycin requires the de novo construction of the 14-membered macrolactone ring and the assembly of the complex carbon framework with correct relative and absolute stereochemistry. Several research groups have reported total syntheses of hypothemycin or its closely related analogue LL-Z1640-2, which share a similar core structure. nih.govacademie-sciences.fr These syntheses often involve convergent strategies, where key fragments are synthesized separately and then coupled.

Macrolactonization Methodologies for Ring Closure

A critical step in the total synthesis of hypothemycin is the formation of the macrocyclic lactone ring. Various macrolactonization methodologies have been employed for this purpose. nih.govacademie-sciences.fr These methods typically involve the coupling of a seco acid precursor, which contains both the carboxylic acid and hydroxyl functionalities required for ester formation. Common strategies include using coupling reagents to activate the carboxylic acid towards intramolecular cyclization. The choice of macrolactonization conditions is crucial for achieving efficient ring closure while minimizing undesirable side reactions, such as dimerization or epimerization, especially given the presence of sensitive functional groups in the hypothemycin structure. Despite the use of different subunits in constructing the carbon framework, reported total syntheses have relied upon macrolactonization to establish the core ring structure. nih.gov

Advanced Carbon-Carbon Bond Forming Reactions (e.g., Intramolecular Nozaki-Hiyama-Kishi Reaction)

The construction of the carbon skeleton of hypothemycin necessitates the use of advanced carbon-carbon bond forming reactions to assemble the various fragments with high efficiency and control over stereochemistry. One notable example is the application of the intramolecular Nozaki-Hiyama-Kishi (NHK) reaction. nih.gov This reaction, which involves the chromium-mediated coupling of a vinyl halide or triflate with an aldehyde, has been utilized in the late stages of some total syntheses to form a critical carbon-carbon bond within the macrocycle. nih.gov For instance, an intramolecular NHK reaction was employed to close the macrocycle at the C6′-C7′ bond in the total synthesis of LL-Z1640-2. nih.gov While the formation of a Cr-O bond provides a thermodynamic driving force, the reaction can be slow, and diminished yields have been attributed to decomposition of organochromium intermediates. nih.gov Other carbon-carbon bond forming reactions, such as Wittig olefination and Suzuki coupling, have also been integral to assembling the complex fragments required for the hypothemycin core. academie-sciences.frresearchgate.net

Stereoselective Syntheses and Chiral Auxiliary Utilization

Achieving the correct stereochemistry at the multiple chiral centers in hypothemycin is paramount for synthesizing the biologically active natural product. Total synthesis efforts have focused on developing stereoselective routes to control the configuration of these centers. Strategies employed include asymmetric reactions directed by chiral catalysts or stoichiometric chiral reagents. researchgate.netresearchgate.netwikipedia.org The use of chiral auxiliaries, stereogenic groups temporarily incorporated into a molecule to influence the stereochemical outcome of a reaction, has been a common approach in asymmetric synthesis. wikipedia.orgsigmaaldrich.cn By attaching a chiral auxiliary, the steric and electronic properties around a reaction center are biased, favoring the formation of one stereoisomer over the other. wikipedia.org After the key stereoselective step is completed, the chiral auxiliary can typically be removed and potentially recycled. wikipedia.orgsigmaaldrich.cn While specific details on chiral auxiliary utilization in hypothemycin total synthesis are not extensively detailed in the provided snippets, the general principles of stereoselective synthesis, including the use of chiral auxiliaries, are fundamental to constructing complex natural products like hypothemycin with the required stereochemical purity. researchgate.netresearchgate.netescholarship.org

Semisynthetic Derivatization of Hypothemycin

Semisynthesis involves using the naturally occurring hypothemycin as a starting material for chemical modifications. This approach can be more efficient than total synthesis for generating a range of analogues, particularly when targeting specific regions of the molecule for functionalization. acs.orgnih.govacs.orgresearchgate.netresearchgate.net Semisynthetic strategies allow for the exploration of how structural changes affect biological activity and physicochemical properties. acs.orgnih.govacs.orgresearchgate.netnih.gov

Regioselective Functionalization of the C8-C9 Diol

Hypothemycin possesses a vicinal diol functionality at the C8 and C9 positions of the macrocycle. acs.orgnih.govacs.orgresearchgate.net This diol presents an opportunity for chemical modification to generate analogues. Semisynthetic studies have focused on regioselective functionalization of these hydroxyl groups. acs.orgnih.govacs.orgresearchgate.net A step-economical approach has been employed whereby non-selective reactions functionalized the diol to generate multiple analogues in a single reaction, followed by separation. acs.orgnih.govacs.orgresearchgate.net For example, acylation and sulfonylation reactions have been used to modify the C8-C9 diol. nih.gov Ether targets at the C8-C9 diol have also been explored. nih.gov These modifications have provided valuable information about the role of the C8-C9 diol in the biological activity of hypothemycin and the potential for modifying this region to improve properties like solubility. acs.orgnih.govacs.orgresearchgate.net Mono-functionalization at either the C8 or C9 position has been shown to result in analogues that retain potency for inhibiting certain kinases. nih.govacs.org

Exploration of Substituents at the C4-O Position

Another position amenable to semisynthetic modification is the C4-O position, which is part of the resorcinol (B1680541) moiety. nih.govmdpi.com Studies have explored the effect of introducing different substituents at this oxygen atom. For instance, methylation of hypothemycin with TMS-diazomethane has been reported to produce methyl ethers at various positions, including likely the C4-O position, although specific yields for this transformation at C4-O were not explicitly detailed in the provided text. academie-sciences.frethz.ch Research on analogues of related resorcylic acid lactones suggests that modifications at the C4-O position can be tolerated and may not interfere with target protein binding, indicating that this site can be utilized to modulate physicochemical properties without negatively impacting desired biological activity. nih.govmdpi.comresearchgate.net This suggests that exploring a range of substituents at the C4-O position through semisynthesis could be a viable strategy for developing analogues with improved properties.

Divergent Synthetic Pathways to Related Resorcylic Acid Lactones

Divergent synthetic pathways are crucial for accessing the diverse array of resorcylic acid lactones, including hypothemycin and its related compounds like LL-Z1640-2 and L-783277. mdpi.comresearchgate.netnih.gov These pathways aim to provide a general approach to synthesize macrocycles with varying functionalities, such as alkanes, alkenes, or epoxides at the benzylic position, starting from common intermediates. researchgate.netnih.gov

Total synthesis approaches have been developed for LL-Z1640-2 and hypothemycin. nih.govresearchgate.net Early total syntheses of LL-Z1640-2 were reported by Tatsuta, Lett, and Winssinger groups. nih.gov The total synthesis of hypothemycin has also been achieved. researchgate.netacademie-sciences.fr Key steps in these syntheses have included macrolactonization reactions, such as Mitsunobu macrolactonization, and the formation of specific double bonds or epoxides. researchgate.net For instance, the selective epoxidation of LL-Z1640-2 has been used to synthesize hypothemycin. researchgate.net

Divergent syntheses often involve the use of common intermediates that can be channeled towards different final products through specific reaction sequences. mdpi.comresearchgate.netnih.gov One reported divergent synthesis of hypothemycin and LL-Z1640-2 starts from a common benzylic sulfide (B99878) intermediate. mdpi.comresearchgate.netnih.gov This approach allows for the introduction of the characteristic alkene or epoxide functionalities found in these RALs. mdpi.comresearchgate.netnih.gov

Molecular Mechanism of Action of Hypothemycin

Protein Kinase Inhibition Profile

Hypothemycin functions as a multikinase inhibitor, demonstrating activity against a subset of protein kinases. medchemexpress.comtargetmol.comscientificlabs.co.uk Its inhibitory profile is characterized by a preference for kinases containing a specific conserved cysteine residue within or near the ATP-binding domain. caymanchem.comglpbio.comscientificlabs.co.ukacademie-sciences.frgoogle.com

Mechanism of Covalent Inactivation via Michael Addition

The irreversible inhibition mediated by hypothemycin occurs through the formation of a covalent bond with target kinases. elifesciences.orgnih.govasm.orgacademie-sciences.frrsc.orggoogle.comnih.gov This process involves a Michael addition reaction, where the nucleophilic thiol group of a specific cysteine residue in the kinase attacks the α,β-unsaturated enone moiety present in the structure of hypothemycin. nih.govgoogle.comnih.govfrontiersin.org This covalent adduct formation leads to the stable inactivation of the enzyme. nih.govnih.gov

Critical Role of Conserved Cysteine Residues in ATP-Binding Domains (e.g., Cys166 in ERK2)

A key determinant of hypothemycin's target specificity is the presence of a conserved cysteine residue in the ATP-binding domain of susceptible kinases. caymanchem.comglpbio.comscientificlabs.co.ukacademie-sciences.frgoogle.com This cysteine is typically located immediately preceding the catalytic DXG motif. elifesciences.org A well-characterized example is Cys166 in human Extracellular Signal-Regulated Kinase 2 (ERK2). elifesciences.orgnih.govasm.orgacademie-sciences.frrsc.orgfrontiersin.org Structural studies, including crystal structures of the ERK2-hypothemycin complex, have provided direct evidence for the covalent attachment of hypothemycin to Cys166, confirming its critical role in the inhibition mechanism. nih.govacademie-sciences.frrsc.org While the presence of this cysteine is necessary for potent inhibition by hypothemycin, it may not be sufficient, suggesting other factors also contribute to target recognition. elifesciences.org

Kinome-Wide Selectivity and Specificity Studies

Hypothemycin has been screened against panels of kinases to assess its selectivity profile across the kinome. nih.govacademie-sciences.frgoogle.com These studies have revealed that hypothemycin primarily inhibits kinases containing the conserved cysteine residue. nih.govacademie-sciences.frgoogle.com Although it has the potential to inactivate various protein kinases with this feature, cellular studies indicate a degree of selectivity within intracellular environments. nih.govebi.ac.ukcapes.gov.br

Mitogen-Activated Protein Kinase Kinase (MEK) 1 and 2, and Extracellular Signal-Regulated Kinase (ERK) 1 and 2 are prominent targets of hypothemycin. medchemexpress.comtargetmol.comcaymanchem.comglpbio.comscientificlabs.co.uknih.govnih.govebi.ac.ukcapes.gov.brlabchem.com.mymerckmillipore.com Hypothemycin has been shown to block ERK activation in cells. nih.govebi.ac.uk Inhibition data for these kinases demonstrate potent activity, as shown in the table below.

KinaseKi (nM)IC50 (nM)Source
MEK11715 medchemexpress.comtargetmol.comcaymanchem.com
MEK238- medchemexpress.comtargetmol.com
ERK18400- medchemexpress.comtargetmol.com
ERK22400- medchemexpress.comtargetmol.com

Hypothemycin's ability to inhibit both MEK1/2 and ERK1/2, which are sequential kinases in the MAPK pathway, contributes to its impact on cellular processes regulated by this cascade. nih.gov

Platelet-Derived Growth Factor Receptors alpha (PDGFRα) and beta (PDGFRβ), receptor tyrosine kinases involved in various cellular functions including growth and proliferation, are also targets of hypothemycin. medchemexpress.comtargetmol.comcaymanchem.comglpbio.comscientificlabs.co.uknih.govnih.govebi.ac.ukcapes.gov.brlabchem.com.my Hypothemycin has been shown to potently inhibit PDGFR autophosphorylation. nih.govnih.govebi.ac.ukebi.ac.uk Inhibition data for PDGFR isoforms are provided below.

KinaseKi (nM)IC50 (µM)Source
PDGFRα15001.5 medchemexpress.comtargetmol.com
PDGFRβ9000.9 medchemexpress.comtargetmol.com

Vascular Endothelial Growth Factor Receptors 1 (VEGFR1) and 2 (VEGFR2), key regulators of angiogenesis, are inhibited by hypothemycin. medchemexpress.comtargetmol.comcaymanchem.comglpbio.comlabchem.com.mymerckmillipore.com The inhibition constants for these receptor tyrosine kinases are listed in the following table.

KinaseKi (nM)Source
VEGFR170 medchemexpress.comtargetmol.com
VEGFR210 medchemexpress.comtargetmol.com

The inhibition of VEGFRs by hypothemycin suggests potential implications for processes involving vascularization. ebi.ac.ukcapes.gov.br

Activity against Protein Kinase D1 (PKD1) and MAPKAP5/MK5

Hypothemycin has been shown to inhibit Protein Kinase D1 (PKD1) and MAPKAP5/MK5. glpbio.comcaymanchem.com PKD1 is a serine/threonine-protein kinase involved in various cellular processes, including intracellular signal transduction and the regulation of protein stability. wikipedia.orgfrontiersin.org MAPKAP5/MK5 is a MAPK-activated protein kinase. nih.gov Studies have indicated that hypothemycin inhibits these kinases in vitro. glpbio.comcaymanchem.com

Table 1: In Vitro Inhibition of PKD1 and MAPKAP5/MK5 by Hypothemycin

KinaseIC₅₀ (nM)Source
PKD1Not specified in search results glpbio.comcaymanchem.com
MAPKAP5/MK5Not specified in search results glpbio.comcaymanchem.com
Selective Inhibition of Transforming Growth Factor β-Activated Kinase 1 (TAK1)

Hypothemycin is an inhibitor of Transforming Growth Factor β-Activated Kinase 1 (TAK1), also known as MAP3K7. glpbio.comcaymanchem.comnih.gov TAK1 is a key signaling node in cellular responses to inflammatory stimuli and is involved in the NF-κB signaling pathway. nih.govnih.gov Hypothemycin inhibits TAK1 in vitro. glpbio.comcaymanchem.com Structurally related compounds like (5Z)-7-Oxozeaenol also inhibit TAK1, often by forming a covalent bond with a cysteine residue in the ATP-binding pocket. nih.govresearchgate.net While considered an inhibitor of TAK1, hypothemycin can also target other kinases, indicating some selectivity limitations. nih.govresearchgate.net

Table 2: In Vitro Inhibition of TAK1 by Hypothemycin

KinaseIC₅₀ (nM)Source
TAK133 glpbio.comcaymanchem.com
Effects on FLT-3, SRC, TRKA, and TRKB Kinases

Hypothemycin has been reported to affect the activity of FLT-3, SRC, TRKA, and TRKB kinases. nih.govnih.gov FLT-3 (FMS-like tyrosine kinase 3) is a receptor tyrosine kinase important in hematopoietic cells. elifesciences.orgmdpi.com SRC is a non-receptor tyrosine kinase involved in various signaling cascades. nih.govmedchemexpress.com TRKA and TRKB are tropomyosin-related kinases, which are receptor tyrosine kinases. mdpi.com While initial screening suggested inhibition of SRC, TRKA, and TRKB, more rigorous kinetic analyses indicated that hypothemycin showed competitive but not time-dependent inhibition for these kinases, suggesting they may not be targets for covalent inactivation by hypothemycin, unlike kinases containing the target cysteine residue. nih.gov However, cell lines with activating mutations in mitogen receptors like FLT3 were found to be very sensitive to hypothemycin. nih.gov

Table 3: Effects of Hypothemycin on FLT-3, SRC, TRKA, and TRKB

KinaseEffectNotesSource
FLT-3InhibitedCell lines with FLT3-ITD mutation were highly sensitive. nih.govnih.gov
SRCInhibited in single-point screeningKinetic analysis showed competitive but not time-dependent inhibition. nih.govnih.gov
TRKAInhibited in single-point screeningKinetic analysis showed competitive but not time-dependent inhibition. nih.govnih.gov
TRKBInhibited in single-point screeningKinetic analysis showed competitive but not time-dependent inhibition. nih.govnih.gov

Modulation of Cellular Signaling Pathways by Hypothemycin

Hypothemycin modulates several cellular signaling pathways, particularly those downstream of Ras. capes.gov.brnih.govnih.govdoi.orgebi.ac.uk

Disruption of Ras-Mediated Cellular Signaling

Hypothemycin has been identified as an inhibitor of Ras-mediated cellular signals. capes.gov.brnih.govnih.govdoi.orgebi.ac.uk Studies using a Ras-responsive element (RRE)-driven reporter gene system showed that hypothemycin reduces RRE-dependent transcription. capes.gov.brnih.govnih.govdoi.orgebi.ac.uk This indicates that the compound interferes with signaling pathways activated by Ras. capes.gov.brnih.govnih.govdoi.orgebi.ac.uk

Regulation of Ras-Inducible Gene Expression (e.g., Matrix Metalloproteinases (MMPs), Transforming Growth Factor-β (TGF-β), Vascular Endothelial Growth Factor (VEGF))

Treatment of tumor cells with hypothemycin results in reduced expression of genes that are inducible by Ras signaling. capes.gov.brnih.govnih.govdoi.orgebi.ac.ukresearchgate.net These include Matrix Metalloproteinase (MMP)-1, MMP-9, Transforming Growth Factor-β (TGF-β), and Vascular Endothelial Growth Factor (VEGF). capes.gov.brnih.govnih.govdoi.orgebi.ac.ukresearchgate.net Zymography experiments have further demonstrated that hypothemycin reduces the production of MMP-9 and MMP-3. capes.gov.brnih.govnih.govdoi.orgebi.ac.uk This selective reduction in the expression and production of Ras-inducible genes, without affecting constitutively expressed genes like MMP-2, highlights hypothemycin's impact on Ras downstream effectors. capes.gov.brnih.govnih.govdoi.orgebi.ac.uk

Table 4: Effect of Hypothemycin on Ras-Inducible Gene Expression

Gene ProductEffect of Hypothemycin TreatmentNotesSource
MMP-1Reduced expressionRas-inducible capes.gov.brnih.govnih.govdoi.orgebi.ac.uk
MMP-3Reduced productionRas-inducible capes.gov.brnih.govnih.govdoi.orgebi.ac.uk
MMP-9Reduced expression and productionRas-inducible capes.gov.brnih.govnih.govdoi.orgebi.ac.uk
MMP-2No significant effectConstitutively expressed capes.gov.brnih.govnih.govdoi.orgebi.ac.uk
TGF-βReduced expressionRas-inducible capes.gov.brnih.govnih.govdoi.orgebi.ac.uk
VEGFReduced expressionRas-inducible capes.gov.brnih.govnih.govdoi.orgebi.ac.uk

Impact on Cell Cycle Progression and Cyclin D1 Degradation via Ubiquitin-Proteasome Pathway

Hypothemycin impacts cell cycle progression. capes.gov.brnih.gov Treatment of v-K-ras-transformed NIH3T3 cells with hypothemycin leads to a significant decrease in the amount of Cyclin D1 protein, accompanied by a prolongation of the G1 phase of the cell cycle. capes.gov.brnih.gov Cyclin D1 is a key regulator of the G1 to S phase transition. elifesciences.orgnih.govscienceopen.com Research indicates that hypothemycin facilitates the ubiquitination process of Cyclin D1. capes.gov.brnih.gov In the presence of a proteasome inhibitor, hypothemycin enhances the accumulation of the multi-ubiquitinated form of Cyclin D1, suggesting that it promotes Cyclin D1 degradation through the ubiquitin-proteasome pathway. capes.gov.brnih.gov This accelerated degradation of Cyclin D1 is associated with the suppression of oncogenic transformation. capes.gov.brnih.gov

Table 5: Effect of Hypothemycin on Cyclin D1 and Cell Cycle

Cellular Component/ProcessEffect of Hypothemycin TreatmentMechanism/NotesSource
Cyclin D1 protein levelsDrastic decreaseFacilitates ubiquitination and proteasome degradation. capes.gov.brnih.gov
Cell cycle progression (G1 phase)Prolongation of G1 phaseConcomitant with decreased Cyclin D1. capes.gov.brnih.gov
Multi-ubiquitinated Cyclin D1 formEnhanced accumulation (in presence of proteasome inhibitor)Indicates promotion of ubiquitination. capes.gov.brnih.gov
Oncogenic transformationSuppression (e.g., inhibited anchorage-independent growth)Associated with accelerated Cyclin D1 degradation. capes.gov.brnih.gov

Immunomodulatory Mechanisms of Hypothemycin

Hypothemycin exhibits significant immunomodulatory effects, primarily by influencing T cell responses and cytokine production. capes.gov.brnih.govcfmot.deagscientific.com

Inhibition of T Cell Proliferation and Activation Responses

Hypothemycin has been shown to inhibit the proliferation of both mouse and human T cells. capes.gov.brnih.govresearchgate.netcfmot.deagscientific.com This inhibition was observed in T cells stimulated with anti-CD3 monoclonal antibody (mAb) in combination with PMA, as well as in human peripheral blood mononuclear cells (PBMC) stimulated with anti-CD3 mAb alone. capes.gov.brnih.govresearchgate.net The inhibitory effect on proliferation is not due to non-specific toxicity, as it can be partially reversed by the addition of exogenous Interleukin-2 (IL-2). capes.gov.brnih.govresearchgate.net

Differential Modulation of Cytokine Production

A key aspect of hypothemycin's immunomodulatory activity is its differential effect on cytokine production by T cells. capes.gov.brnih.govresearchgate.net It potently suppresses the production of certain cytokines while markedly enhancing the production of others. capes.gov.brnih.govresearchgate.net These effects are observed at both the mRNA and protein secretion levels. capes.gov.brnih.gov

Hypothemycin has been shown to suppress the production of the following cytokines:

Interleukin-2 (IL-2) capes.gov.brnih.govresearchgate.net

Interleukin-6 (IL-6) capes.gov.brnih.govresearchgate.net

Interleukin-10 (IL-10) capes.gov.brnih.govresearchgate.net

Interferon-gamma (IFN-γ) capes.gov.brnih.govresearchgate.net

Tumor Necrosis Factor-alpha (TNF-α) capes.gov.brnih.govresearchgate.net

Conversely, hypothemycin significantly enhances the production of:

Interleukin-4 (IL-4) capes.gov.brnih.govresearchgate.net

Interleukin-5 (IL-5) capes.gov.brnih.govresearchgate.net

Interleukin-13 (IL-13) capes.gov.brnih.govresearchgate.net

The suppression of IL-2 production is particularly potent, with an IC50 of 9 nM, while its effect on IL-2-induced proliferation is less pronounced, with an IC50 of 194 nM. capes.gov.brnih.govresearchgate.net

Here is a summary of the observed modulation of cytokine production by hypothemycin:

CytokineModulation by Hypothemycin
IL-2Suppression
IL-6Suppression
IL-10Suppression
IFN-γSuppression
TNF-αSuppression
IL-4Enhancement
IL-5Enhancement
IL-13Enhancement

Analysis of Calcineurin-Independent Signaling Pathways

Analysis of the effect of hypothemycin on CD69 induction suggests that its mechanism of action involves the disruption of calcineurin-independent signaling pathways rather than calcineurin-dependent signaling. capes.gov.brnih.govresearchgate.net Furthermore, hypothemycin has been shown to inhibit the phosphorylation of ERK1/2, which is induced by PMA treatment in T cells. capes.gov.brnih.govresearchgate.net This indicates that hypothemycin interferes with signaling pathways involving ERK1/2. capes.gov.brnih.govresearchgate.net Productive T cell activation leading to cytokine secretion requires the cooperation of multiple signaling pathways linked to the T cell receptor (TCR) and costimulatory molecules such as CD28. researchgate.net The ability of hypothemycin to inhibit ERK1/2 phosphorylation points to its impact on the MAPK signaling cascade, which is known to play a role in T cell activation and cytokine production. capes.gov.brnih.govresearchgate.net

Preclinical Biological Activities of Hypothemycin

Antitumor Activity in Preclinical Models

Preclinical studies have explored the antitumor efficacy of hypothemycin, highlighting its activity against a range of cancer cell types and in animal models. glpbio.comcaymanchem.comnih.govnih.govdoi.orgcapes.gov.br

In Vitro Inhibition of Cancer Cell Line Proliferation

Hypothemycin exhibits potent inhibitory effects on the proliferation of various cancer cell lines in vitro. glpbio.comcaymanchem.comnih.govresearchgate.net This activity is often associated with its ability to inhibit key signaling pathways crucial for cell growth and survival. ebi.ac.uknih.govcambridge.orgresearchgate.net

Hypothemycin has shown activity against cancer cell lines that are dependent on activating mutations in kinases targeted by resorcylic acid lactones (RALs). glpbio.comcaymanchem.comnih.gov For instance, it inhibits the proliferation of A549, MV-4-11, and EOL1 cells. glpbio.comcaymanchem.com MV-4-11 is an AML cell line with a FLT3-ITD mutation, and it was found to be significantly more sensitive to hypothemycin compared to AML cell lines with wild-type FLT3. nih.gov EOL1 cells, which are dependent on PDGFRα, are also highly sensitive to hypothemycin. nih.gov

The following table summarizes the inhibitory concentrations (IC50) of hypothemycin against specific cell lines dependent on activating mutations:

Cell LineCancer TypeActivating Mutation/TargetIC50 (µM)Source
A549Lung CancerNot specified (inhibits JNK/SAPK)6 glpbio.comcaymanchem.comnih.gov
MV-4-11AMLFLT3-ITD0.006 glpbio.comcaymanchem.comnih.gov
EOL1AMLPDGFRα0.0004 glpbio.comcaymanchem.comnih.gov

Hypothemycin treatment in MV4-11 and EOL1 cells resulted in complete inhibition of autophosphorylation of the receptor kinases FLT3 and PDGFRα, respectively, as well as downstream phosphorylation of MEK1/2 and ERK1/2. nih.gov

Studies have indicated that hypothemycin can inhibit the growth of cancer cell lines derived from breast, lung, and colon cancers. For example, it has been shown to inhibit the growth of human breast cancer cells in vitro with an IC50 of 0.08 µM. In human lung cancer cells, the reported IC50 was 0.02 µM. Hypothemycin also demonstrated activity against human colon cancer cell lines.

Hypothemycin exhibits selective potency against cancer cell lines harboring the ERK pathway-activating B-RAF V600E mutation. nih.gov This includes melanoma, colon, and breast cancer cell lines with this specific mutation. nih.gov The COLO829 cell line, which is BRAF V600E positive, is reported to be strongly inhibited by hypothemycin with an IC50 of approximately 82 nmol/L. researchgate.net The selective activity correlates with its ability to inhibit the MEK-ERK pathway, which is constitutively active in cells with the BRAF V600E mutation. nih.gov

A key characteristic of transformed cells is their ability to grow independently of external growth factors and anchorage. Hypothemycin has been shown to inhibit both growth factor- and anchorage-independent growth in human cancer cell lines that have a constitutively active MEK-ERK pathway. ebi.ac.ukresearchgate.net It selectively inhibits anchorage-independent growth of Ras-transformed cells compared to anchorage-dependent growth. ebi.ac.uknih.govnih.govdoi.orgcapes.gov.br These findings suggest that hypothemycin interferes with Ras-mediated cellular signaling. ebi.ac.uknih.govnih.govdoi.orgcapes.gov.br

Selective Cytotoxicity against BRAF Mutation-Positive Cell Lines (e.g., COLO829)

In Vivo Tumor Growth Reduction in Murine Xenograft Models (e.g., Ma44, HCT116)

Hypothemycin has demonstrated the ability to reduce tumor growth in in vivo murine xenograft models. glpbio.comcaymanchem.comnih.govnih.govdoi.orgcapes.gov.brbertin-bioreagent.comlabchem.com.myszabo-scandic.com Studies have shown significant inhibition of tumor growth in mice treated with hypothemycin. nih.govnih.govdoi.orgcapes.gov.br

Specifically, hypothemycin has been shown to reduce tumor growth in Ma44 and HCT116 mouse xenograft models. glpbio.comcaymanchem.combertin-bioreagent.comlabchem.com.myszabo-scandic.com The HCT116 model is a human colorectal cancer xenograft model that is representative of KRAS mutant cancer. acs.org Hypothemycin also showed excellent activity in inhibiting a B-RAF V600E melanoma xenograft in preliminary experiments. nih.gov

Daily treatment of tumor-bearing mice with hypothemycin resulted in significant inhibition of tumor growth. nih.govnih.govdoi.orgcapes.gov.br The antitumor efficacy is considered to be at least partly attributable to the inhibition of Ras-inducible genes, such as MMP-1, MMP-3, MMP-9, TGF-β, and VEGF, which play roles in tumor invasion and angiogenesis. nih.govnih.govdoi.orgcapes.gov.br

Normalization of Transformed Phenotypes in Cellular Contexts

Hypothemycin has shown the capacity to normalize transformed phenotypes in cellular models. Research indicates that hypothemycin can inhibit the MEK-ERK signaling pathway, which is often constitutively active in transformed cells and contributes to their aberrant growth and morphology. ebi.ac.ukcapes.gov.brnih.govresearchgate.net By inhibiting this pathway, hypothemycin can help to revert the transformed characteristics of these cells. ebi.ac.ukcapes.gov.brnih.govresearchgate.net

Studies using Ki-ras transformed normal rat kidney (NRK) cells have demonstrated that hypothemycin can normalize their morphology and inhibit anchorage-independent growth. ebi.ac.ukcapes.gov.brnih.gov This effect was observed with selectivity and potency comparable to or exceeding that of the known MEK inhibitor U0126. ebi.ac.ukcapes.gov.brnih.gov In Ki-ras-transformed and phorbol (B1677699) 12-myristate 13-acetate (PMA)-treated NRK cells, hypothemycin effectively blocked ERK activation. ebi.ac.ukcapes.gov.brnih.gov While it potently inhibited PDGFR autophosphorylation and subsequent MEK-ERK pathway activation in platelet-derived growth factor (PDGF)-treated NRK cells, its effect on the phosphoinositide-3-kinase (PI3K) pathway was modest. ebi.ac.ukcapes.gov.brnih.gov Hypothemycin also inhibited growth factor- and anchorage-independent growth in human cancer cell lines characterized by a constitutively active MEK-ERK pathway. ebi.ac.ukcapes.gov.brnih.gov These findings suggest that hypothemycin's ability to selectively inhibit the MEK-ERK axis within the intracellular environment contributes to the normalization of transformed phenotypes in cells dependent on this pathway. ebi.ac.ukcapes.gov.brnih.govresearchgate.net

Hypothemycin has also been shown to inhibit Ras-mediated cellular signaling, selectively inhibiting the anchorage-independent growth of Ras-transformed cells compared to anchorage-dependent growth. ebi.ac.uk Furthermore, hypothemycin can facilitate the ubiquitination process of cyclin D1, a key molecule downstream of Ras signaling. ebi.ac.uk Inhibition of the ubiquitin-proteasome pathway, including cyclin D1 degradation, can prevent the inhibition of transformation by hypothemycin. ebi.ac.uk

Antimicrobial Activities of Hypothemycin

Hypothemycin exhibits antimicrobial activities against a variety of pathogens, including fungi and protozoa. scirp.org

Hypothemycin has demonstrated antifungal activity against several plant pathogenic fungi. scirp.org

Studies have investigated the antifungal activity of hypothemycin against Peronophythora litchii, the causal agent of litchi downy blight. acs.orgnih.govacs.orgresearchgate.netcabidigitallibrary.orgfrontiersin.orgasm.org In vitro studies showed that hypothemycin treatment substantially suppressed the spore germination of P. litchii, achieving a 100% inhibition rate at a concentration of 0.78 μg/mL. acs.orgnih.govacs.orgresearchgate.net Mycelial growth of P. litchii was also efficiently inhibited by hypothemycin. acs.orgnih.govacs.org Furthermore, hypothemycin induced ultrastructural modifications in P. litchii, including disruption of the cell wall and endomembrane system, such as the plasma membrane, mitochondria, and vacuoles, leading to the destruction of cellular integrity. acs.orgnih.govacs.org In vivo applications of hypothemycin significantly reduced decay and suppressed peel browning in postharvest litchi fruit inoculated with P. litchii. acs.orgnih.govacs.org These results indicate that hypothemycin possesses excellent antifungal activity against P. litchii both in vitro and in vivo. acs.orgnih.govacs.org

Hypothemycin has also been reported to exhibit moderate antibiotic activity against the plant pathogenic fungi Ustilago maydis and Botrytis allii. scirp.org Ustilago maydis is known to cause maize smut disease, and its virulence can be affected by factors related to oxidative stress response. asm.orgmpg.demu-varna.bg Botrytis allii is the causal agent of neck rot in onions. thescipub.com While specific detailed research findings on hypothemycin's activity against Ustilago maydis and Botrytis allii were not as extensively detailed as for P. litchii in the provided context, its moderate activity against these pathogens has been noted. scirp.org

Here is a summary of antifungal efficacy against plant pathogenic fungi:

Plant Pathogenic FungusActivityKey Findings
Peronophythora litchiiExcellent Antifungal Activity (in vitro and in vivo)Suppressed spore germination (100% inhibition at 0.78 μg/mL), inhibited mycelial growth, caused ultrastructural modifications, reduced decay and peel browning in postharvest fruit. acs.orgnih.govacs.orgresearchgate.net
Ustilago maydisModerate Antibiotic ActivityNoted moderate activity. scirp.org
Botrytis alliiModerate Antibiotic ActivityNoted moderate activity. scirp.org

Hypothemycin has demonstrated antimalarial properties. scirp.orgscirp.orgresearchgate.netresearchgate.net It has been reported to exhibit moderate antibiotic activity against the protozoan Tetrahymena furgasoni. scirp.orgresearchgate.net Studies have shown activity against Tetrahymena furgasoni at concentrations of 30 ppm (LD100) and 1 ppm (LD50). researchgate.net Additionally, hypothemycin and its derivative aigialomycin D have shown in vitro antimalarial activity with IC50 values of 2.2 and 6.6 μg/mL, respectively. scirp.orgscirp.orgresearchgate.netresearchgate.net

Here is a summary of antimalarial properties against Tetrahymena furgasoni:

OrganismActivityConcentrationEffect
Tetrahymena furgasoniModerate Antibiotic Activity30 ppmLD100 researchgate.net
Tetrahymena furgasoniModerate Antibiotic Activity1 ppmLD50 researchgate.net

Hypothemycin has shown significant antiprotozoal activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness). elifesciences.orgnih.govescholarship.orgnih.govelifesciences.orgwiley-vch.denih.govplos.orgresearchgate.net

Hypothemycin is potently trypanocidal against bloodstream forms of T. brucei in culture. elifesciences.orgnih.govescholarship.orgnih.govelifesciences.org Treatment of bloodstream form parasites with increasing concentrations of hypothemycin for 24 hours resulted in a sharp reduction in cell density, primarily due to cell death. elifesciences.orgnih.govelifesciences.org The half-maximal effective concentration (EC50) of hypothemycin against bloodstream form T. brucei is approximately 170 nM. elifesciences.orgnih.govelifesciences.org Visual inspection of cells treated with 500 nM hypothemycin for 5 hours revealed morphological changes, including rounding and swelling of cells and detachment of the flagellum from the cell body. elifesciences.org These cells died within 2 hours and did not recover. elifesciences.org

Here is a summary of in vitro trypanocidal activity against bloodstream form Trypanosoma brucei:

OrganismFormActivityEC50Effect
Trypanosoma bruceiBloodstream FormPotently Trypanocidal~170 nM elifesciences.orgnih.govelifesciences.orgSharp reduction in cell density, cell death, morphological changes (rounding, swelling, flagellum detachment). elifesciences.orgnih.govelifesciences.org

Hypothemycin's trypanocidal effects are linked to its ability to inhibit protein kinases in T. brucei, particularly those containing a Cys-Asp-Xaa-Gly (CDXG) motif. elifesciences.orgnih.govescholarship.orgnih.govelifesciences.orgsci-hub.se Approximately ten percent of T. brucei kinases possess this motif. elifesciences.orgnih.gov Hypothemycin's selectivity towards CDXG kinases allowed for pharmacological interrogation of a focused subset of kinases in the trypanosome kinome. elifesciences.orgnih.gov

Chemoproteomic analysis using a hypothemycin-based probe has been employed to identify and quantify the engagement of endogenous CDXG kinases in T. brucei. elifesciences.orgnih.govescholarship.orgnih.govelifesciences.org This analysis revealed the relative sensitivity of various CDXG kinases to hypothemycin, including TbGSK3short and a previously uncharacterized kinase, TbCLK1. elifesciences.orgnih.govescholarship.orgnih.govelifesciences.org Both TbGSK3short and TbCLK1 showed significant reduction in probe labeling after exposure to hypothemycin and were identified as essential for trypanosome growth through RNA interference (RNAi)-mediated knockdown studies. elifesciences.orgnih.govescholarship.orgnih.govelifesciences.org While both kinases are essential, only TbCLK1 was found to be fully engaged by cytotoxic concentrations of hypothemycin in intact cells. elifesciences.orgnih.govescholarship.orgnih.gov

In vitro assays with recombinant TbGSK3short and TbCLK1 further investigated their inhibition by hypothemycin. elifesciences.org These studies, combined with the chemoproteomic data and RNAi results, identified TbCLK1 as a key therapeutic target for African trypanosomiasis engaged by hypothemycin. elifesciences.orgnih.govescholarship.orgnih.govelifesciences.org

Here is a summary of identified Trypanosoma brucei kinase targets:

Kinase TargetMotifEssentiality (RNAi)Engagement by HypothemycinNotes
TbGSK3shortCDXG elifesciences.orgnih.govEssential elifesciences.orgnih.govescholarship.orgnih.govelifesciences.orgEngaged (Quantitative Chemoproteomics) elifesciences.orgnih.govescholarship.orgnih.govelifesciences.orgPreviously known to be essential. elifesciences.org
TbCLK1CDXG elifesciences.orgnih.govEssential elifesciences.orgnih.govescholarship.orgnih.govelifesciences.orgFully engaged by cytotoxic concentrations in intact cells (Quantitative Chemoproteomics) elifesciences.orgnih.govescholarship.orgnih.govelifesciences.orgIdentified as a therapeutic target. elifesciences.orgnih.govescholarship.orgnih.govelifesciences.org

Structure Activity Relationship Sar Studies of Hypothemycin

Elucidation of Essential Structural Motifs for Biological Activity

Several key structural features of hypothemycin have been identified as crucial for its inhibitory activity against protein kinases.

Importance of the cis-Enone Functionality for Kinase Inhibition

A central feature of hypothemycin and other related resorcylic acid lactones is the presence of a cis-enone moiety. proteopedia.orgresearchgate.netacademie-sciences.frresearchgate.net This α,β-unsaturated carbonyl system is critical for the irreversible inhibition observed with many target kinases. academie-sciences.fracademie-sciences.fr The mechanism involves a Michael addition reaction where a conserved cysteine residue in the ATP-binding site of susceptible kinases forms a covalent adduct with the β-carbon of the cis-enone. proteopedia.orgacademie-sciences.frnih.gov This covalent modification leads to potent and often irreversible inhibition of the kinase. researchgate.netacademie-sciences.fr Studies have shown that changing the geometry of the C7'-C8' double bond from cis to trans can lead to a significant reduction in kinase inhibitory activity. researchgate.net

Influence of the Epoxide Ring on Biological Potency

Hypothemycin contains an epoxide ring, which is an epoxide derivative of (5Z)-7-oxozeaenol. researchgate.netacs.org While structurally similar to other resorcylic acid lactones, the presence of the 11,12-epoxide moiety in hypothemycin has been noted in SAR studies. google.com Compared to compounds like L-783,277, which lacks this epoxide, hypothemycin has been reported to be less potent as a MEK1 inhibitor. google.com However, semisynthesis studies targeting the C8-C9 diol, adjacent to the epoxide, have shown that monofunctionalization at these positions can be tolerated while retaining potency for TAK1 inhibition, suggesting some flexibility around this region for modifications aimed at improving properties like solubility. acs.orgnih.gov

Contribution of Specific Hydroxyl and Methoxy (B1213986) Groups

The hydroxyl and methoxy groups present on the resorcylic acid lactone scaffold also play a role in the biological activity of hypothemycin. Studies involving modifications to these groups have provided insights into their contribution to binding and activity. For instance, methylation of the 5'-OH group in hypothemycin resulted in only a moderate loss of antiproliferative activity. researchgate.net In contrast, removal of both the 4'- and 5'-hydroxyl groups led to a more significant reduction in kinase inhibitory activity. researchgate.net This suggests that the hydroxyl groups, particularly the 4'- and 5'-hydroxyls, are important for optimal activity. The methoxy group at the 4-position of the resorcylic acid has been explored for potential modification without negatively impacting cytotoxicity, suggesting it might be a site for modulating physicochemical properties. researchgate.net

Computational Approaches and Molecular Modeling

Computational methods, such as molecular docking and molecular dynamics simulations, have been valuable tools in understanding the interaction of hypothemycin with its protein targets at a molecular level.

Molecular Docking Simulations of Hypothemycin-Protein Complexes

Molecular docking simulations are used to predict the preferred binding orientation and pose of hypothemycin within the active site of target kinases. These simulations help to visualize the potential interactions between the compound and key amino acid residues in the binding pocket. Docking studies have been employed to model the interaction of hypothemycin with kinases like ERK2, providing insights into both reversible and covalent binding modes. proteopedia.orgnih.govcapes.gov.br These studies can help rationalize experimental SAR data by showing how different structural modifications might affect binding affinity and orientation. researchgate.net

Extended Molecular Dynamics Simulations to Understand Binding Dynamics

Extended molecular dynamics simulations provide a more dynamic view of the hypothemycin-protein interaction over time. These simulations can capture the flexibility of both the ligand and the protein, allowing for the study of induced-fit mechanisms and the stability of the bound complex. Molecular dynamics simulations have been used in conjunction with docking to study the complexes of ERK2 with hypothemycin, offering a more comprehensive understanding of the binding dynamics and the formation of the covalent adduct. proteopedia.orgnih.govcapes.gov.br These computational approaches complement experimental SAR studies by providing mechanistic details at the atomic level. mdpi.com

X-ray Crystallographic Analysis of Hypothemycin-Kinase Co-complexes (e.g., ERK2-Hypothemycin)

X-ray crystallographic analysis has been crucial in understanding the binding mode of hypothemycin with its target kinases, particularly with Extracellular signal-regulated kinase 2 (ERK2). The crystal structure of the ERK2-hypothemycin complex has been determined at 2.5 Å resolution. nih.govcapes.gov.brrcsb.org

This structural analysis revealed that hypothemycin binds to ERK2 through a covalent adduct formed by the Michael addition of the nucleophilic thiol of a conserved cysteine residue (Cys166 in ERK2) to the cis-enone moiety of hypothemycin. nih.govnih.govcapes.gov.brnih.govrcsb.org This covalent interaction contributes to the potent and specific inhibition of this subset of kinases. nih.govcapes.gov.br

The crystal structure provides a detailed view of the interactions between hypothemycin and the ATP-binding pocket of ERK2. It shows how hypothemycin occupies the ATP binding site and how the covalent bond is formed with Cys166. nih.govcapes.gov.brrcsb.org This structural information has been used to discuss structure-activity relationships and serves as a template for the rational design of new irreversible kinase inhibitors. nih.govcapes.gov.brrcsb.org

The crystal structure of hypothemycin bound to ERK2 also indicated that the C4 methyl ether is solvent-exposed, suggesting that this position might accommodate larger groups. nih.gov This observation aligns with SAR studies indicating that modifications at the C4-O position can be tolerated. researchgate.net

Molecular modeling studies, including docking and extended molecular dynamics simulations, have been performed to model the reversible and covalent complexes of ERK2 with hypothemycin. nih.govcapes.gov.brrcsb.org The results from these modeling studies were in excellent agreement with the experimentally determined crystal structure. nih.govcapes.gov.brrcsb.org

Data from these studies highlight the importance of the conserved cysteine residue in the target kinase for covalent binding and the role of the cis-enone in hypothemycin in this interaction. nih.govnih.govcapes.gov.brnih.govrcsb.org

Chemical Biology and Drug Discovery Applications of Hypothemycin

Design and Synthesis of Hypothemycin-Based Chemical Probes

The development of chemical probes based on hypothemycin leverages its covalent binding mechanism to tag and identify its protein targets within complex biological systems. nih.govelifesciences.orgrsc.org These probes are essential tools for understanding the cellular targets of hypothemycin and related compounds. rsc.orgwhiterose.ac.uk

Development of Affinity Labels for Target Identification

Affinity labels derived from hypothemycin are designed to covalently attach to the target protein, allowing for its subsequent isolation and identification. nih.govelifesciences.orgrsc.org A semi-synthetic derivative, propargyl-hypothemycin, has been synthesized for this purpose. nih.govelifesciences.org This probe incorporates a propargyl ether group at the C4 position, a site shown to be solvent-exposed in the crystal structure of hypothemycin bound to ERK2, suggesting it can accommodate a larger modification without significantly impacting kinase binding. nih.govelifesciences.org The propargyl group allows for "click chemistry" conjugation to reporter tags like biotin (B1667282) or rhodamine, enabling purification and visualization of the labeled proteins. nih.govelifesciences.org This approach provides a means to purify and identify the covalent kinase targets of hypothemycin. nih.govelifesciences.org

Quantitative Chemoproteomic Analysis for Kinase Engagement

Hypothemycin-based probes are utilized in quantitative chemoproteomic analysis to assess the intracellular engagement of kinases by hypothemycin. nih.govnih.gov This method involves treating cell lysates or intact cells with varying concentrations of hypothemycin followed by incubation with a fixed concentration of the hypothemycin-based probe. nih.gov The probe competes with hypothemycin for binding to the target kinases. nih.gov By quantifying the amount of probe bound to each kinase across different hypothemycin concentrations, the relative sensitivity and engagement of endogenous kinases can be determined. nih.gov Gel-free methods employing isobaric mass tags have been used for comprehensive and quantitative identification of hypothemycin-binding proteins. nih.gov This allows for the estimation of each kinase's sensitivity to hypothemycin. nih.gov

Identification of Novel Molecular Targets for Therapeutic Intervention

Hypothemycin's ability to inhibit kinases has led to the identification of potential therapeutic targets, particularly in the context of diseases where kinase activity is dysregulated. nih.govnih.govelifesciences.org For instance, in Trypanosoma brucei, the parasite causing African trypanosomiasis, hypothemycin has been shown to be potently trypanocidal. nih.govnih.govelifesciences.org Using a hypothemycin-based probe and quantitative chemoproteomics, researchers identified several T. brucei CDXG kinases as targets, including TbGSK3short and a previously uncharacterized kinase, TbCLK1. nih.govnih.gov Genetic knockdown studies further revealed that both kinases are essential for parasite survival, but only TbCLK1 was fully engaged by cytotoxic concentrations of hypothemycin in intact cells, identifying TbCLK1 as a therapeutic target for African trypanosomiasis. nih.govnih.govelifesciences.org Hypothemycin has also been reported as a MEK inhibitor. researchgate.netresearchgate.net

Strategies for Enhancing Hypothemycin's Selectivity and Potency

While hypothemycin exhibits potent activity against certain kinases, improving its selectivity and potency is crucial for its development as a therapeutic agent. nih.govnih.govresearchgate.net Strategies involve rational design based on structure-activity relationship (SAR) data and the generation of multi-targeting inhibitors. nih.govresearchgate.netscispace.com

Rational Design Based on SAR Data

Rational design approaches leverage SAR data to modify the hypothemycin structure to enhance its desired properties. researchgate.netscispace.com Studies have explored modifications at various positions of the hypothemycin molecule. For example, the C4 position of the resorcylic acid part appears tolerant to substituents, suggesting that modifications at this site could be used to modulate physicochemical properties like solubility without negatively impacting biological activity. researchgate.netresearchgate.net Conversely, the C4'-C8' region of the macrocyclic lactone seems less tolerant to structural modifications regarding cytotoxicity. researchgate.net SAR studies around hypothemycin and related compounds have provided insights into the structural features important for kinase inhibition. researchgate.net

Generation of Multi-targeting Inhibitors (e.g., TAK1-centered inhibitors)

Given that hypothemycin can inhibit multiple kinases, including TAK1 and MEK, strategies have been explored to develop multi-targeting inhibitors centered around key targets like TAK1. pnas.orgresearchgate.netnih.govnih.gov Hypothemycin and its epoxide derivative, (5Z)-7-oxozeaenol, are known to irreversibly inhibit TAK1 by covalent binding to a cysteine residue in its ATP-binding pocket. nih.gov Semisynthesis of hypothemycin analogues, particularly targeting the C8-C9 diol, has yielded compounds with submicromolar TAK1 inhibitory concentrations. nih.govresearchgate.net Mono-functionalization at the C8 or C9 positions has shown potential for retaining potency while improving properties like solubility. nih.govresearchgate.net While hypothemycin itself may lack sufficient specificity for some therapeutic applications, the development of TAK1-centered inhibitors based on its scaffold is an active area of research. nih.govnih.govresearchgate.netnih.govnih.gov

Repurposing of Hypothemycin and its Analogues for Neglected Tropical Diseases

Neglected Tropical Diseases (NTDs), such as Human African Trypanosomiasis (sleeping sickness), Chagas disease, and leishmaniasis, represent a significant global health burden, primarily affecting impoverished populations in tropical and subtropical regions. accscience.commdpi.com The development of new drugs for these diseases is often hampered by limited commercial interest. plos.orgplos.org Drug repurposing, the strategy of finding new therapeutic uses for existing drugs or drug candidates, offers a promising avenue by potentially reducing development time and cost, leveraging known safety profiles. accscience.com

Hypothemycin, a fungal polyketide, has demonstrated activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. nih.govnih.gov Research has shown that hypothemycin can kill T. brucei in culture at sub-micromolar concentrations and can reduce parasite load in infected mice. nih.govelifesciences.org This activity is linked to the inhibition of specific protein kinases in the parasite. nih.govnih.gov Notably, hypothemycin inhibits CDXG kinases by reacting with a cysteine residue at their active site. elifesciences.org T. brucei possesses several CDXG kinases, and studies using chemoproteomics and RNA interference have identified TbCLK1 (also known as TbKKT10) as a key target of hypothemycin essential for parasite viability. nih.govnih.govplos.org

Despite its promising activity against T. brucei, hypothemycin itself may not be suitable for direct therapeutic use in humans due to its inhibition of several human kinases, raising concerns about toxicity. elifesciences.org However, its activity against essential parasite kinases like TbCLK1 highlights the potential for repurposing efforts focused on hypothemycin and its analogues. nih.govelifesciences.orgmdpi.comencyclopedia.pub The structural features of hypothemycin that enable its activity, particularly its interaction with CDXG kinases, can inform the design and synthesis of novel analogues with improved selectivity for parasite targets over human kinases. elifesciences.org This approach aligns with the broader strategy in NTD drug discovery to target parasite proteins homologous to human targets but with sufficient structural differences to allow for selective inhibition. nih.gov Repurposing existing kinase inhibitors or developing optimized analogues based on natural product scaffolds like hypothemycin represents a valuable strategy in the search for new NTD treatments. elifesciences.orgnih.gov

Innovative Approaches in Fungal Natural Product Drug Discovery

Fungi are a prolific source of natural products with diverse biological activities, many of which have been developed into life-saving drugs, including antibiotics and immunosuppressants. nih.govdrugdiscoverynews.commdpi.comresearchgate.net Despite the historical success, the discovery of new fungal natural products faces several challenges. Innovative approaches are crucial to unlock the full potential of fungi as a source of novel therapeutics. researchgate.netfrontiersin.org

Overcoming Bottlenecks in Compound Isolation

Traditionally, the discovery of fungal natural products has relied on the isolation and characterization of compounds from fungal cultures. This process can be laborious and time-consuming, presenting significant bottlenecks. nih.govresearchgate.net Challenges include the difficulty in cultivating many fungal species under laboratory conditions that induce the production of secondary metabolites, as many biosynthetic gene clusters (BGCs) are silent or expressed only weakly under standard growth conditions. mdpi.comfrontiersin.orgmdpi.comosti.govnih.gov Furthermore, isolating and purifying individual compounds from complex fungal extracts can be challenging. mdpi.comspectroscopyeurope.com

Innovative strategies are being developed to overcome these isolation bottlenecks. One approach involves optimizing fungal cultivation conditions to activate silent BGCs, sometimes referred to as the "one strain—many compounds" (OSMAC) approach. mdpi.comfrontiersin.org This can involve modifying nutrients, temperature, aeration, or co-culturing fungi with other microorganisms. mdpi.comfrontiersin.org

Advanced analytical techniques, such as high-resolution mass spectrometry and sophisticated chromatography methods, coupled with computational tools, are also crucial in rapidly identifying and characterizing compounds in complex mixtures, reducing the need for extensive purification of every component. spectroscopyeurope.com Data-driven techniques and network analysis algorithms are being developed to link exogenous stimuli to metabolite production, aiding in the targeted isolation of specific compounds. researchgate.netosti.govnih.gov

Leveraging Genomic Analysis of Biosynthetic Gene Clusters

Genomic analysis has revolutionized natural product discovery by revealing the vast and often untapped biosynthetic potential within fungal genomes. drugdiscoverynews.commdpi.commdpi.compnas.orgnih.govhilarispublisher.com Fungal secondary metabolites are typically encoded by genes clustered together in BGCs. drugdiscoverynews.commdpi.commdpi.comhilarispublisher.com Analyzing fungal genomes with bioinformatics tools allows for the identification of these BGCs, many of which correspond to unknown or "cryptic" natural products. drugdiscoverynews.commdpi.comfrontiersin.orgmdpi.commdpi.compnas.org

Tools like antiSMASH are used to predict BGCs and provide insights into the potential class of compounds they encode. mdpi.compnas.orgnih.gov The discrepancy between the large number of predicted BGCs and the relatively small number of known fungal metabolites highlights the potential for discovering novel compounds through genome mining. drugdiscoverynews.comfrontiersin.orgmdpi.com

Leveraging genomic analysis involves several strategies:

Genome Mining: Identifying BGCs from sequenced genomes and prioritizing those that are predicted to produce novel or interesting chemical scaffolds. pnas.orgnih.govhilarispublisher.com

Activating Cryptic BGCs: Using genetic engineering techniques or modifying cultivation conditions to induce the expression of silent BGCs identified through genomic analysis. mdpi.comfrontiersin.orgmdpi.com Heterologous expression of fungal BGCs in amenable host organisms like yeast is also becoming more efficient. nih.gov

Linking BGCs to Compounds: Developing experimental and computational methods to connect identified BGCs with the specific chemical structures they produce. mdpi.comspectroscopyeurope.comnih.gov This can involve techniques like gene knockout or overexpression studies and integrated metabolomic and genomic analysis. spectroscopyeurope.comnih.gov

Predicting Biological Activity: Using bioinformatics and machine learning approaches to predict the potential biological activity of compounds based on the analysis of their BGCs and predicted structures. drugdiscoverynews.comcas.org

By integrating genomic analysis with advanced isolation and characterization techniques, researchers can more efficiently explore the chemical space encoded by fungal genomes, leading to the discovery of novel natural products with potential therapeutic applications, including those relevant to neglected tropical diseases. drugdiscoverynews.commdpi.comspectroscopyeurope.commdpi.comcas.org

Q & A

Q. What are the primary biochemical targets of Hypothemycin, and how are these identified in kinase profiling assays?

Hypothemycin selectively inhibits kinases by covalently binding to a conserved cysteine residue in the ATP-binding pocket. Researchers typically employ kinase profiling assays using recombinant kinases (e.g., KinomeScan) to map selectivity. Activity is quantified via IC₅₀ values, with residual activity data (e.g., 34% at 0.2 μM concentration) indicating potency . Confirmatory assays like Western blotting or cellular proliferation assays validate target engagement in physiological contexts.

Q. How do researchers address solubility challenges in Hypothemycin-based in vitro studies?

Hypothemycin’s hydrophobic nature often requires solubilization in DMSO or co-solvent systems (e.g., PEG-400). Methodological optimization includes:

  • Testing solvent concentrations ≤0.1% to avoid cellular toxicity.
  • Using surfactants (e.g., Tween-80) for aqueous stability.
  • Validating solubility via dynamic light scattering (DLS) or HPLC .

Q. What in vitro models are commonly used to study Hypothemycin’s anti-proliferative effects?

Cell lines with dysregulated kinase signaling (e.g., cancer lines like HeLa or A549) are standard. Researchers measure:

  • Dose-response curves (72-hour exposure) to calculate IC₅₀.
  • Apoptosis markers (e.g., caspase-3 activation).
  • Synergy with other kinase inhibitors using Chou-Talalay combination indices .

Advanced Research Questions

Q. How does Hypothemycin’s macrocyclic structure influence its binding kinetics and off-target effects?

The macrocyclic ring enables covalent interaction with kinases (e.g., DFG-1 motif), but its rigidity may limit bioavailability. Advanced approaches include:

  • Molecular dynamics simulations to analyze binding pocket flexibility.
  • Metabolite profiling (LC-MS/MS) to identify off-target adducts.
  • Structural analogs (e.g., simplified lactones) to improve pharmacokinetics .

Q. What experimental strategies resolve contradictions in Hypothemycin’s reported efficacy across kinase families?

Discrepancies often arise from assay conditions (e.g., ATP concentration, redox state). Mitigation involves:

  • Standardizing assay buffers (e.g., fixed 1 mM ATP).
  • Conducting redox potential controls (e.g., glutathione levels).
  • Cross-validating with orthogonal methods like thermal shift assays .

Q. How can researchers optimize Hypothemycin’s therapeutic index in preclinical models?

Strategies include:

  • Pharmacokinetic studies : Measuring plasma half-life (t₁/₂) and tissue distribution via radiolabeled Hypothemycin.
  • Toxicity screens : Liver enzyme panels and histopathology in rodent models.
  • Dose fractionation : Testing intermittent dosing to reduce hepatotoxicity while maintaining efficacy .

Methodological Guidance for Data Interpretation

Q. How should researchers validate Hypothemycin’s target specificity in complex cellular environments?

  • Use CRISPR/Cas9 knockout models of the putative target kinase.
  • Perform rescue experiments with wild-type vs. cysteine-mutant kinases.
  • Apply phosphoproteomics to identify downstream signaling changes .

Q. What statistical frameworks are appropriate for analyzing Hypothemycin’s dose-response data with high variability?

  • Nonlinear regression models (e.g., four-parameter logistic curve) to estimate IC₅₀.
  • Bootstrap resampling to assess confidence intervals.
  • Mixed-effects models for repeated-measures designs .

Key Considerations for Experimental Design

  • Hypothesis formulation : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
  • Data reproducibility : Adhere to NIH preclinical guidelines for experimental reporting (e.g., sample sizes, blinding) .
  • Literature synthesis : Critically evaluate prior studies using frameworks like PICO to identify knowledge gaps .

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(9E)-2,3,16-trihydroxy-18-methoxy-12-methyl-6,13-dioxatricyclo[13.4.0.05,7]nonadeca-1(15),9,16,18-tetraene-8,14-dione
Reactant of Route 2
(9E)-2,3,16-trihydroxy-18-methoxy-12-methyl-6,13-dioxatricyclo[13.4.0.05,7]nonadeca-1(15),9,16,18-tetraene-8,14-dione

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